molecular formula C21H20N2O4S2 B7701523 4-methoxy-3-(N-methylsulfamoyl)-N-(2-(phenylthio)phenyl)benzamide

4-methoxy-3-(N-methylsulfamoyl)-N-(2-(phenylthio)phenyl)benzamide

Cat. No. B7701523
M. Wt: 428.5 g/mol
InChI Key: VGPTVHCILIMVKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-3-(N-methylsulfamoyl)-N-(2-(phenylthio)phenyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as MSA-2 and is known for its ability to inhibit the activity of certain enzymes, making it a valuable tool for studying various biochemical pathways.

Mechanism of Action

The mechanism of action of MSA-2 involves its ability to bind to the active site of certain enzymes, thereby inhibiting their activity. Specifically, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
The inhibition of MMP activity by MSA-2 has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to reduce the invasiveness of cancer cells, decrease inflammation, and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MSA-2 in lab experiments is its specificity for MMPs, which allows for targeted inhibition of these enzymes without affecting other cellular processes. However, one limitation is that it may not be effective in all cell types or under all conditions.

Future Directions

There are several potential future directions for research involving MSA-2. One area of interest is the development of more potent and selective inhibitors of MMPs, which could have therapeutic applications in cancer and other diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of MSA-2 and its potential applications in various research fields.

Synthesis Methods

The synthesis of MSA-2 involves several steps, including the reaction of 4-methoxy-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methylsulfamide and 2-(phenylthio)aniline to form the final product.

Scientific Research Applications

MSA-2 has been used in a variety of scientific research applications, including the study of cancer, inflammation, and neurodegenerative diseases. It has been shown to inhibit the activity of certain enzymes that are involved in these processes, making it a valuable tool for understanding the underlying mechanisms.

properties

IUPAC Name

4-methoxy-3-(methylsulfamoyl)-N-(2-phenylsulfanylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S2/c1-22-29(25,26)20-14-15(12-13-18(20)27-2)21(24)23-17-10-6-7-11-19(17)28-16-8-4-3-5-9-16/h3-14,22H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPTVHCILIMVKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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